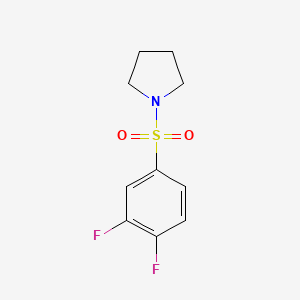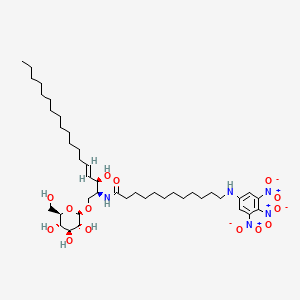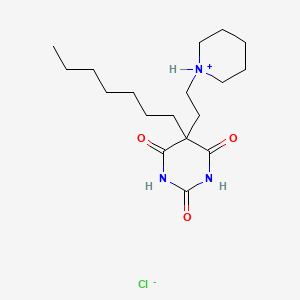
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of a heptyl group and a piperidinoethyl group attached to the barbituric acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the following steps:
Formation of the Barbituric Acid Core: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Introduction of the Heptyl Group: The heptyl group is introduced through alkylation reactions, where heptyl halides react with the barbituric acid core under basic conditions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate ethyl halide derivative of the barbituric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
科学研究应用
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a sedative or anticonvulsant.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors and modulating chloride currents through receptor channels. This results in increased synaptic inhibition and reduced neuronal excitability .
相似化合物的比较
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Butalbital: A barbiturate used for its sedative and analgesic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the heptyl and piperidinoethyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
110459-52-4 |
|---|---|
分子式 |
C18H32ClN3O3 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
5-heptyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C18H31N3O3.ClH/c1-2-3-4-5-7-10-18(11-14-21-12-8-6-9-13-21)15(22)19-17(24)20-16(18)23;/h2-14H2,1H3,(H2,19,20,22,23,24);1H |
InChI 键 |
XNJKINGTRXXUEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


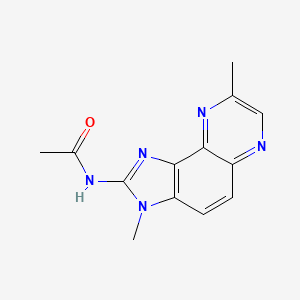
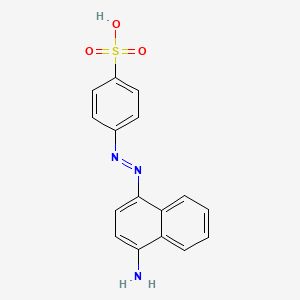






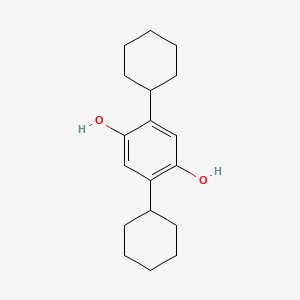
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
